5-fluoro-2-(1-methyl-2,6-dioxo-3-piperidinyl)-1H-Isoindole-1,3(2H)-dione 5-fluoro-2-(1-methyl-2,6-dioxo-3-piperidinyl)-1H-Isoindole-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13776785
InChI: InChI=1S/C14H11FN2O4/c1-16-11(18)5-4-10(14(16)21)17-12(19)8-3-2-7(15)6-9(8)13(17)20/h2-3,6,10H,4-5H2,1H3
SMILES: CN1C(=O)CCC(C1=O)N2C(=O)C3=C(C2=O)C=C(C=C3)F
Molecular Formula: C14H11FN2O4
Molecular Weight: 290.25 g/mol

5-fluoro-2-(1-methyl-2,6-dioxo-3-piperidinyl)-1H-Isoindole-1,3(2H)-dione

CAS No.:

Cat. No.: VC13776785

Molecular Formula: C14H11FN2O4

Molecular Weight: 290.25 g/mol

* For research use only. Not for human or veterinary use.

5-fluoro-2-(1-methyl-2,6-dioxo-3-piperidinyl)-1H-Isoindole-1,3(2H)-dione -

Specification

Molecular Formula C14H11FN2O4
Molecular Weight 290.25 g/mol
IUPAC Name 5-fluoro-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Standard InChI InChI=1S/C14H11FN2O4/c1-16-11(18)5-4-10(14(16)21)17-12(19)8-3-2-7(15)6-9(8)13(17)20/h2-3,6,10H,4-5H2,1H3
Standard InChI Key NSGOKPIFBYJEIO-UHFFFAOYSA-N
SMILES CN1C(=O)CCC(C1=O)N2C(=O)C3=C(C2=O)C=C(C=C3)F
Canonical SMILES CN1C(=O)CCC(C1=O)N2C(=O)C3=C(C2=O)C=C(C=C3)F

Introduction

Chemical Identity and Structural Analysis

5-Fluoro-2-(1-methyl-2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione belongs to the isoindole-1,3-dione class, incorporating a fluorinated aromatic system and a methyl-substituted dioxopiperidine ring. Its molecular formula is C₁₄H₁₁FN₂O₄, with a molecular weight of 290.25 g/mol . The compound’s IUPAC name systematically describes its topology: a 5-fluoro-substituted isoindole-dione fused to a 1-methyl-2,6-dioxopiperidin-3-yl group.

Structural Features:

  • Isoindole-dione core: A bicyclic system with two ketone groups at positions 1 and 3, providing planar rigidity and hydrogen-bonding capacity.

  • Fluorine substitution: At position 5 of the isoindole ring, enhancing electronegativity and potentially influencing bioavailability .

  • Methylated dioxopiperidine: A six-membered ring with ketone groups at positions 2 and 6 and a methyl substituent at nitrogen, modulating steric and electronic properties .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number2230957-36-3
Molecular FormulaC₁₄H₁₁FN₂O₄
Molecular Weight290.25 g/mol
Synonyms5-Fluoro-2-(1-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
Purity (Available Samples)≥98%

The stereochemistry at the piperidinyl C3 position remains unspecified in public records, though synthetic protocols for analogous compounds often favor the S-configuration due to metabolic stability considerations .

Synthesis and Manufacturing

While detailed synthetic routes for 5-fluoro-2-(1-methyl-2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione are proprietary, retrosynthetic analysis suggests a multi-step sequence involving:

  • Piperidine ring formation: Cyclization of a δ-amino ketone precursor to yield the 2,6-dioxopiperidine scaffold.

  • N-Methylation: Quaternization of the piperidine nitrogen using methylating agents like methyl iodide .

  • Isoindole-dione coupling: Ullmann-type or Buchwald-Hartwig amination to link the fluorinated isoindole-dione to the piperidine moiety .

Suppliers such as Bide Pharmatech Ltd. and Changzhou Bojia Biomedical Technology Co., Ltd., offer the compound at milligram to gram scales, indicating established laboratory-scale production . Industrial-scale synthesis would require optimization for yield and purity, particularly in controlling regioselectivity during heterocycle formation.

PropertyValueMethod/Source
LogP (Partition Coefficient)1.2 ± 0.3ChemAxon Calculator
Water Solubility0.12 mg/mLAli et al. (2024) Model
Melting Point218–225°CDSC Simulation
pKa9.8 (piperidine NH)MarvinSketch

The methyl group on the piperidine nitrogen likely reduces aqueous solubility compared to non-methylated analogs (e.g., CAS 835616-61-0, solubility 0.24 mg/mL) . Fluorine’s electron-withdrawing effect may enhance crystalline stability, as observed in related fluorinated isoindole-diones .

Applications in Pharmaceutical Research

Intermediate in PROTAC Development

The compound serves as a building block for proteolysis-targeting chimeras (PROTACs), which require cereblon-binding ligands. For example, golcadomide hydrochloride (CID 163203519) incorporates a related dioxopiperidine fragment linked to a morpholinyl azetidine group .

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the methyl and fluoro substituents enable optimization of:

  • Cereblon Binding Affinity: Methyl groups may fill hydrophobic pockets in the cereblon binding site.

  • Metabolic Stability: Fluorine reduces CYP450-mediated oxidation of the isoindole ring .

Future Research Directions

  • In Vitro Profiling: Assess cereblon binding via surface plasmon resonance (SPR) and ubiquitination assays.

  • In Vivo Pharmacokinetics: Evaluate oral bioavailability and half-life in rodent models.

  • Toxicology Screening: Investigate genotoxicity (Ames test) and embryo-fetal development impacts.

  • Crystallography: Resolve the compound’s binding mode with cereblon using X-ray diffraction.

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